Piperidin-4-yl benzoate
Description
Piperidin-4-yl benzoate is a piperidine derivative featuring a benzoate ester group at the 4-position of the piperidine ring. This compound serves as a versatile scaffold in medicinal chemistry due to its ability to interact with biological targets such as ion channels and enzymes. The piperidine moiety provides structural rigidity, while the benzoate ester enhances lipophilicity, influencing pharmacokinetic properties like membrane permeability . Synthesis typically involves nucleophilic substitution or reductive amination, as seen in the preparation of analogs like methyl 4-(piperidin-4-yl)benzoate hydrochloride (CAS 97231-90-8) using silica gel chromatography for purification .
Properties
CAS No. |
123202-89-1 |
|---|---|
Molecular Formula |
C12H15NO2 |
Molecular Weight |
205.25 g/mol |
IUPAC Name |
piperidin-4-yl benzoate |
InChI |
InChI=1S/C12H15NO2/c14-12(10-4-2-1-3-5-10)15-11-6-8-13-9-7-11/h1-5,11,13H,6-9H2 |
InChI Key |
YNHMMVMSCFNCJS-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Hydrolysis Reactions
The ester group undergoes hydrolysis under acidic or basic conditions to yield benzoic acid and piperidin-4-ol.
In acidic media, protonation of the ester carbonyl enhances electrophilicity, facilitating nucleophilic attack by water. Under basic conditions, hydroxide ions directly cleave the ester bond via a tetrahedral intermediate .
Oxidation Reactions
The piperidine ring undergoes oxidation to form N-oxides or dehydrogenated products.
| Oxidizing Agent | Conditions | Product | Yield |
|---|---|---|---|
| H₂O₂ (30%) | CH₃COOH, 50°C, 12 hr | Piperidin-4-yl benzoate N-oxide | 78% |
| KMnO₄ | H₂O, 100°C, 24 hr | Pyridine-4-carboxylate derivatives | <10% |
The N-oxide formation proceeds via a radical mechanism, while harsh oxidants like KMnO₄ lead to ring dehydrogenation or fragmentation.
Reduction Reactions
The ester group can be reduced to a primary alcohol.
| Reducing Agent | Conditions | Product | Yield |
|---|---|---|---|
| LiAlH₄ | THF, 0°C → RT, 2 hr | Piperidin-4-yl benzyl alcohol | 92% |
| NaBH₄/CaCl₂ | MeOH, RT, 6 hr | Partial reduction (no product) | 0% |
LiAlH₄ selectively reduces the ester to the alcohol without affecting the piperidine ring, whereas NaBH₄ is ineffective due to steric hindrance .
Substitution Reactions
The benzoate aromatic ring participates in electrophilic substitution.
Nitration
| Reagent | Conditions | Product | Regioselectivity |
|---|---|---|---|
| HNO₃/H₂SO₄ | 0°C, 1 hr | 3-Nitro-piperidin-4-yl benzoate | meta (85%) |
Nitration occurs predominantly at the meta position due to electron-withdrawing effects of the ester group .
Halogenation
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| Br₂/FeBr₃ | DCM, RT, 2 hr | 3-Bromo-piperidin-4-yl benzoate | 67% |
Electrophilic bromination follows a similar meta-directing pattern.
Nucleophilic Acyl Substitution
The ester carbonyl reacts with nucleophiles to form amides or thioesters.
| Nucleophile | Conditions | Product | Yield |
|---|---|---|---|
| NH₃ (g) | EtOH, 100°C, 8 hr | Piperidin-4-yl benzamide | 58% |
| HSCH₂CH₂SH | DMF, 60°C, 12 hr | Piperidin-4-yl benzothioate | 41% |
Ammonolysis proceeds via a two-step mechanism involving tetrahedral intermediate formation, while thiols exhibit slower kinetics due to weaker nucleophilicity .
Ring-Opening Reactions
The piperidine ring can undergo acid-catalyzed ring-opening.
| Acid Catalyst | Conditions | Product | Mechanism |
|---|---|---|---|
| H₂SO₄ (conc.) | 120°C, 24 hr | δ-Aminovaleric acid benzoate | Acid-mediated β-scission |
This reaction exploits the ring strain in protonated piperidine, leading to C-N bond cleavage and linear amine formation .
Cross-Coupling Reactions
The aromatic ring engages in palladium-catalyzed couplings.
| Reaction | Catalyst | Product | Yield |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DMF, 80°C | 3-Aryl-piperidin-4-yl benzoate | 73% |
| Buchwald-Hartwig | Pd₂(dba)₃, XPhos, t-BuONa | N-Arylated derivatives | 65% |
These reactions enable functionalization of the benzoate moiety for structure-activity studies .
Thermal Decomposition
At elevated temperatures, the ester undergoes pyrolysis.
| Temperature | Products | Mechanism |
|---|---|---|
| 250°C, N₂ atmosphere | CO₂ + piperidine + benzene derivatives | Radical-mediated cleavage |
Decarboxylation and C-O bond homolysis dominate under inert conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Piperidinyl Benzoates
Key structural variations among piperidinyl benzoates include substituents on the piperidine nitrogen, aromatic ring modifications, and ester group alterations. These changes significantly impact physicochemical and biological properties:
*Estimated based on alkyl benzoate analogs ; †From ; ‡Estimated due to hydroxyl group; §Higher lipophilicity due to fluorine .
- Lipophilicity and Solubility : Fluorinated derivatives (e.g., methyl 3-fluoro-4-(piperidin-4-yl)benzoate) exhibit increased LogD values, enhancing blood-brain barrier penetration . Hydroxyl groups (e.g., 4v in ) reduce LogD, improving aqueous solubility but limiting membrane permeability.
- Biological Activity : Methyl 4-(piperidin-4-yl)benzoate derivatives show promise in neuronal Ca²⁺ channel inhibition, with yields up to 97% . In contrast, hydroxybenzyl-substituted analogs demonstrate antimicrobial efficacy against Staphylococcus aureus .
Non-Piperidine Benzoate Esters
Ethyl 4-(dimethylamino)benzoate () and alkyl benzoates () highlight the role of ester groups and aromatic substitutions:
- Reactivity: Ethyl 4-(dimethylamino)benzoate exhibits higher reactivity in polymerization than methacrylate derivatives due to electron-donating dimethylamino groups .
- Toxicity : Methyl and ethyl benzoates generally show low acute toxicity (LD₅₀ > 2000 mg/kg in rodents), whereas halogenated analogs may pose higher risks .
Q & A
Q. What are the common synthetic routes for preparing piperidin-4-yl benzoate derivatives, and how are reaction conditions optimized?
this compound derivatives are typically synthesized via esterification or coupling reactions. For example, in antitubercular benzothiazinone derivatives, the benzoate moiety is introduced by reacting piperidin-4-ol with activated benzoic acid derivatives (e.g., acid chlorides) under basic conditions . Optimization involves adjusting solvent polarity (e.g., dichloromethane or THF), temperature (0–25°C), and stoichiometry to maximize yield. Catalytic bases like triethylamine or DMAP are often employed to enhance reactivity .
Q. Which analytical techniques are critical for characterizing this compound derivatives?
Key techniques include:
- NMR spectroscopy : H and C NMR confirm structural integrity, with characteristic shifts for the piperidine ring (δ 1.5–3.0 ppm) and benzoate aromatic protons (δ 7.2–8.1 ppm) .
- X-ray crystallography : Resolves stereochemistry and packing interactions, as demonstrated in studies of piperidinium benzoate salts .
- LC-MS/HPLC : Validates purity (>95% by HPLC) and molecular weight (e.g., m/z 548.1 for antitubercular derivatives) .
Q. How do solubility properties of this compound derivatives influence experimental design?
Solubility in polar (water, ethanol) and nonpolar (DMSO) solvents dictates formulation strategies. For instance, methyl 4-(piperidin-4-yl)benzoate hydrochloride has limited aqueous solubility (<1 mg/mL) but dissolves well in DMSO (67 mg/mL), necessitating DMSO stock solutions for in vitro assays . Pre-formulation studies should assess pH stability, as ester bonds may hydrolyze under acidic/basic conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the design of this compound derivatives with enhanced bioactivity?
SAR studies focus on modifying the benzoate substituents and piperidine ring. For example:
- Electron-withdrawing groups (e.g., trifluoromethyl) on the benzoate enhance antitubercular activity by improving target (Mycobacterium tuberculosis enzyme) binding .
- N-methylation of the piperidine ring reduces basicity, potentially altering membrane permeability .
- Computational docking (e.g., AutoDock) predicts interactions with biological targets, validated by MIC assays .
Q. What strategies resolve contradictions in crystallographic and spectroscopic data for this compound derivatives?
Discrepancies between X-ray and NMR data often arise from dynamic effects (e.g., ring puckering in piperidine). Solutions include:
- Low-temperature NMR : Reduces conformational mobility, aligning NMR signals with crystallographic data .
- DFT calculations : Compare experimental and computed H chemical shifts to identify dominant conformers .
- Twinned crystal analysis : SHELXL refinement handles twinning artifacts in diffraction data .
Q. How does the stability of this compound derivatives under physiological conditions impact pharmacokinetic studies?
Ester hydrolysis in plasma is a major degradation pathway. Methodological approaches:
- In vitro stability assays : Incubate compounds in simulated gastric fluid (pH 2) or plasma, monitoring degradation via LC-MS .
- Pro-drug strategies : Replace labile esters with carbamates or carbonates to enhance metabolic stability .
- Microsomal studies : Evaluate hepatic metabolism using cytochrome P450 isoforms .
Q. What are the challenges in scaling up this compound synthesis for preclinical studies?
Key issues include:
- Purification : Chromatography becomes impractical at scale; recrystallization (e.g., from ethanol/water) is preferred .
- By-product formation : Optimize reaction time to minimize side products (e.g., di-esters) .
- Regioselectivity : Use protecting groups (e.g., tert-butoxycarbonyl) to direct coupling reactions .
Methodological Considerations
- Data Validation : Cross-reference NMR, HRMS, and elemental analysis to ensure compound integrity .
- Ethical Compliance : Adhere to FINER criteria (Feasible, Novel, Ethical, Relevant) when designing studies .
- Crystallography : Use SHELX programs for structure refinement, citing their role in resolving complex diffraction patterns .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
